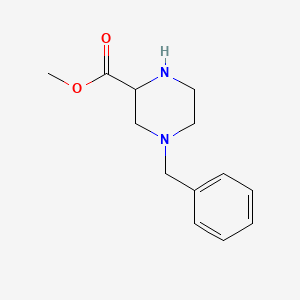

Methyl 4-benzylpiperazine-2-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 4-benzylpiperazine-2-carboxylate is a chemical compound with the molecular formula C13H18N2O2 . It has a molecular weight of 234.3 . The compound is typically stored at 4°C and protected from light .

Synthesis Analysis

The synthesis of piperazine derivatives, such as Methyl 4-benzylpiperazine-2-carboxylate, has been the subject of recent research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of Methyl 4-benzylpiperazine-2-carboxylate contains a total of 36 bonds. There are 18 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, 6 aromatic bonds, 2 six-membered rings, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 tertiary amine (aliphatic) .Physical And Chemical Properties Analysis

Methyl 4-benzylpiperazine-2-carboxylate is an oil-like substance . It has a molecular weight of 234.29 . The compound is typically stored at 4°C .Wissenschaftliche Forschungsanwendungen

Synthetic Pathways and Enantioselective Catalysis

One of the primary research applications involves its use in asymmetric synthesis. For instance, the enantioselective benzylation of methyl 4-oxo-3-piperidinecarboxylate, leading to compounds like methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate, utilizes phase-transfer catalysts. This method highlights the compound's role in producing chiral 3-benzylpiperidine backbones, which are significant in developing biologically active compounds under mild reaction conditions (Wang et al., 2018).

Palladium-Catalyzed Reactions

Research into palladium-catalyzed methylation and arylation of sp2 and sp3 C-H bonds in simple carboxylic acids has demonstrated the utility of compounds like methyl 4-benzylpiperazine-2-carboxylate in facilitating C-H activation/C-C coupling sequences. Such reactions underscore the compound's applicability in the modification of benzoic and aliphatic acids for synthetic and medicinal chemistry applications (Giri et al., 2007).

Novel Ligands for CNS Receptors

Further research has explored the synthesis of novel ligands for central nervous system receptors from methyl 4-benzylpiperazine-2-carboxylate derivatives. The compound has been instrumental in creating chiral, non-racemic bicyclic lactams with promising interactions with σ1-receptors, indicating its potential in drug discovery for neurological conditions (Beduerftig et al., 2001).

Synthetic Intermediates in Medicinal Chemistry

Moreover, the compound's role extends to being a synthetic intermediate in the preparation of compounds with pharmacological interest. Its utilization in the synthesis of emetine-like antiepileptic and herbicide agents highlights the broad range of its applications in creating therapeutic agents for various disorders, showcasing its versatility and value in pharmaceutical research (Ibenmoussa et al., 1998).

Safety and Hazards

The safety information for Methyl 4-benzylpiperazine-2-carboxylate indicates that it may be harmful . The compound has been assigned the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 .

Eigenschaften

IUPAC Name |

methyl 4-benzylpiperazine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-10-15(8-7-14-12)9-11-5-3-2-4-6-11/h2-6,12,14H,7-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXVZEDCLDOKBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CN(CCN1)CC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90696991 |

Source

|

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

181955-94-2 |

Source

|

| Record name | Methyl 4-benzylpiperazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90696991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromo-8-chloroimidazo[1,2-a]pyridine](/img/structure/B595637.png)

![1-(Benzo[d][1,3]dioxol-5-yl)azetidine](/img/structure/B595638.png)

![propan-2-yl (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B595657.png)